[(2S)-2-aminopentyl](ethyl)amine
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Overview
Description
(2S)-2-aminopentylamine, also known as (S)-N1-ethylpentane-1,2-diamine, is an organic compound with the molecular formula C7H18N2. This compound is characterized by the presence of an amine group attached to a pentyl chain, making it a diamine. It is commonly used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-2-aminopentylamine involves the nucleophilic substitution of haloalkanes. In this process, a haloalkane reacts with ammonia or an amine in the presence of a suitable solvent like ethanol.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of (2S)-2-aminopentylamine often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors like cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-aminopentylamine can undergo oxidation reactions, typically forming corresponding oxides or imines.
Reduction: This compound can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reactions: These reactions often involve halogenated compounds and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce simpler amines.
Scientific Research Applications
(2S)-2-aminopentylamine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-aminopentylamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups in the compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
(2S)-2-aminopentylamine can be compared with other similar compounds, such as:
N-ethyl-N-methylethanamine: This compound has a similar structure but different substituents on the nitrogen atom.
Uniqueness
The uniqueness of (2S)-2-aminopentylamine lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(2S)-1-N-ethylpentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-5-7(8)6-9-4-2/h7,9H,3-6,8H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSSOXEWRLPCN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CNCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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